BenchChemオンラインストアへようこそ!

3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole

Cross-coupling chemistry Suzuki-Miyaura reaction Organic synthesis

3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole (CAS 1566065-79-9) is a 3,5-disubstituted-1,2,4-oxadiazole heterocycle (C10H9BrN2O3, MW 285.09 g/mol) bearing a bromine atom at the oxadiazole C-3 position and a 3,5-dimethoxyphenyl ring at C-5. The 1,2,4-oxadiazole scaffold is a recognized hydrolytically stable bioisostere of ester and amide functionalities and serves as a privileged structure in medicinal chemistry and materials science.

Molecular Formula C10H9BrN2O3
Molecular Weight 285.097
CAS No. 1566065-79-9
Cat. No. B3011490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole
CAS1566065-79-9
Molecular FormulaC10H9BrN2O3
Molecular Weight285.097
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2=NC(=NO2)Br)OC
InChIInChI=1S/C10H9BrN2O3/c1-14-7-3-6(4-8(5-7)15-2)9-12-10(11)13-16-9/h3-5H,1-2H3
InChIKeyVAXCPLQOKXJOEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole (CAS 1566065-79-9): A Halogenated Oxadiazole Building Block for Cross-Coupling-Driven SAR Exploration


3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole (CAS 1566065-79-9) is a 3,5-disubstituted-1,2,4-oxadiazole heterocycle (C10H9BrN2O3, MW 285.09 g/mol) bearing a bromine atom at the oxadiazole C-3 position and a 3,5-dimethoxyphenyl ring at C-5 . The 1,2,4-oxadiazole scaffold is a recognized hydrolytically stable bioisostere of ester and amide functionalities and serves as a privileged structure in medicinal chemistry and materials science [1]. The presence of the C-3 bromine provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, enabling rapid diversification of the oxadiazole core for structure-activity relationship (SAR) studies [2].

Why 3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole Cannot Be Replaced by Generic 1,2,4-Oxadiazole Analogs


Substitution of 3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole with superficially similar 1,2,4-oxadiazole derivatives introduces critical divergences in both synthetic utility and physicochemical properties. Replacing the oxadiazole C-3 bromine with chlorine (3-chloro analog) reduces cross-coupling efficiency due to the inherently lower reactivity of aryl chlorides in oxidative addition with palladium catalysts, limiting downstream diversification yields [1]. Employing the regioisomeric 1,3,4-oxadiazole core in place of the 1,2,4-oxadiazole ring alters the geometric orientation of substituents and eliminates the well-characterized bioisosteric relationship of 1,2,4-oxadiazoles with ester and amide moieties, which is crucial for metabolic stability engineering [2]. Furthermore, relocating the bromine from the oxadiazole ring to the phenyl ring (e.g., 3-(4-bromophenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole, ChEBI:108569) changes the electronic environment of the halogen, altering its participation in charge-transfer interactions and modifying the compound's dipole moment and crystallinity [3]. Omitting the 3,5-dimethoxy substitution on the phenyl ring reduces electron density on the aromatic system, shifting the compound's LogP and TPSA profile and potentially compromising target-binding affinity in medicinal chemistry applications .

Product-Specific Quantitative Differentiation Evidence for 3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole


C-3 Bromine Enables Superior Suzuki-Miyaura Coupling Reactivity Compared to C-3 Chlorine Analogs

The bromine atom at the oxadiazole C-3 position of 3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole provides superior reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling compared to the corresponding 3-chloro-1,2,4-oxadiazole analog. Aryl bromides undergo oxidative addition to Pd(0) significantly faster than aryl chlorides; the C–Br bond dissociation energy (BDE ≈ 84 kcal/mol for Ph–Br) is substantially lower than C–Cl (BDE ≈ 97 kcal/mol for Ph–Cl), translating to milder reaction conditions, shorter reaction times, and higher coupling yields [1]. A 2025 study established an efficient RuPhos Pd G4-catalyzed Suzuki-Miyaura coupling methodology specifically for 1,2,4-oxadiazole substrates bearing bromo substituents, achieving high yields across a broad substrate scope and demonstrating gram-scale applicability; chloro-oxadiazole substrates were notably absent from the optimized substrate scope, consistent with their inferior reactivity profile [2]. For procurement decisions, the bromo-substituted oxadiazole is the appropriate choice when downstream diversification via cross-coupling is planned.

Cross-coupling chemistry Suzuki-Miyaura reaction Organic synthesis Building block diversification

1,2,4-Oxadiazole Regioisomer Provides Hydrolytically Stable Bioisosterism Not Achievable with 1,3,4-Oxadiazole Scaffolds

The 1,2,4-oxadiazole ring system of 3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is a well-established bioisostere for ester and amide functional groups, offering resistance to hydrolytic degradation by esterases and proteases while maintaining comparable hydrogen-bonding patterns and geometric properties [1]. This property is regioisomer-specific: the 1,3,4-oxadiazole regioisomer (e.g., 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol and its derivatives) exhibits a distinctly different spatial orientation of substituents and altered electronic distribution, which fundamentally changes its bioisosteric relationships and target-binding profiles [2]. In kinase inhibitor design programs, 1,2,4-oxadiazoles have been deployed as amide replacements that preserve target affinity while enhancing plasma stability; 1,3,4-oxadiazoles do not reliably recapitulate this profile due to the different vector angle between C-3 and C-5 substituents (~134° for 1,2,4 vs ~148° for 1,3,4) [3].

Medicinal chemistry Bioisosterism Metabolic stability Drug design

Positional Isomerism: Bromine at Oxadiazole C-3 Provides a Distinct Synthetic Handle and Electronic Profile vs. Bromine on the Phenyl Ring

3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole features a bromine atom directly attached to the electron-deficient oxadiazole ring at C-3, which creates a distinctly different reactivity and electronic profile compared to the positional isomer 3-(4-bromophenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole (ChEBI:108569), where the bromine resides on the para position of a phenyl ring at C-3 [1]. The bromine on the oxadiazole ring is subject to the electron-withdrawing influence of the adjacent nitrogen and oxygen atoms, which polarizes the C–Br bond and enhances its electrophilic character for nucleophilic aromatic substitution and cross-coupling. In contrast, bromine on the 4-bromophenyl substituent experiences a different electronic environment due to the insulating effect of the phenyl ring, resulting in distinct redox potentials and charge-transfer characteristics [2]. Additionally, the smaller molecular footprint of the target compound (MW 285.09 vs MW 361.19 for the bis-aryl positional isomer) provides a more compact scaffold with fewer rotatable bonds (3 vs 4), a favorable attribute for fragment-based drug discovery and lead optimization .

Positional isomerism Synthetic chemistry Electronic effects Crystallography

Balanced Lipophilicity and Polar Surface Area Profile Supports Favorable Drug-Like Properties Relative to Non-Methoxylated Analogs

The calculated physicochemical profile of 3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole (LogP 2.52, TPSA 57.38 Ų) occupies a favorable region of drug-like chemical space compared to the non-methoxylated analog 3-Bromo-5-phenyl-1,2,4-oxadiazole (LogP ~3.4, TPSA 38.92 Ų) . The 3,5-dimethoxy substitution on the phenyl ring introduces two additional hydrogen bond acceptors, increasing TPSA by approximately 18.5 Ų while simultaneously moderating lipophilicity by approximately 0.9 LogP units. This shift is consistent with established medicinal chemistry principles where TPSA values between 50–80 Ų correlate with favorable intestinal absorption, and values below 60 Ų are generally associated with blood-brain barrier penetration potential [1]. The target compound's TPSA of 57.38 Ų positions it near the upper boundary for CNS penetration, offering tunability for either peripheral or central target engagement through subsequent derivatization at the bromine position.

Physicochemical properties Drug-likeness Lipophilicity ADME prediction

Commercially Available at 95% Purity with Validated Identity: Procurement-Ready Building Block for High-Throughput Chemistry

3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is commercially stocked at 95% minimum purity from established laboratory chemical suppliers including Leyan (Product No. 2089235) and was previously available through CymitQuimica/Biosynth (Ref. 3D-RMC06579) . In contrast, the 3-chloro-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole analog is not listed by any major reputable vendor catalog, indicating that the bromo derivative is the sole readily accessible halogenated building block of this specific scaffold for medicinal chemistry and materials science applications . The compound's identity is confirmed by CAS registry (1566065-79-9) and SMILES notation (COc1cc(OC)cc(-c2nc(Br)no2)c1), enabling unambiguous ordering and inventory management across procurement platforms.

Chemical procurement Building block quality High-throughput synthesis Compound library production

Best Research and Industrial Application Scenarios for 3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole


Suzuki-Miyaura Library Synthesis for Kinase or GPCR Targeted Screening Collections

The C-3 bromine atom of 3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole serves as the coupling partner in parallel Suzuki-Miyaura reactions with diverse aryl/heteroaryl boronic acids, generating libraries of 3,5-diaryl-1,2,4-oxadiazoles for screening against kinase panels or GPCR targets. The established RuPhos Pd G4 protocol for 1,2,4-oxadiazoles reported high yields and clean reactions with broad substrate scope, specifically validated for bromo-oxadiazole substrates [1]. The resulting biaryl oxadiazole products retain the 1,2,4-oxadiazole core's amide-bioisostere properties, making them suitable for lead optimization programs where metabolic stability of a key amide bond is a concern [2].

Colchicine-Binding Site Inhibitor (CBSI) Development Programs Targeting Tubulin Polymerization

The 3,5-disubstituted-1,2,4-oxadiazole scaffold, incorporating a 3,5-dimethoxyphenyl motif, shares structural features with colchicine and combretastatin, two well-characterized tubulin polymerization inhibitors. A 2021 study designed and synthesized a series of 3,5-disubstituted-1,2,4-oxadiazoles as potential CBSIs, demonstrating that the spatial arrangement of the dimethoxyphenyl group and the oxadiazole core is critical for colchicine-binding site recognition [1]. 3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole provides the exact 5-(3,5-dimethoxyphenyl) motif required for CBSI pharmacophore engagement, with the C-3 bromine enabling rapid diversification to explore the R₁ substituent SAR space at the colchicine site [2].

Fragment-Based Drug Discovery (FBDD) with Built-In Synthetic Elaboration Handle

With a molecular weight of 285.09 g/mol, 3 rotatable bonds, and a balanced LogP (2.52) / TPSA (57.38 Ų) profile, 3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole falls within ideal fragment-like physicochemical space (MW < 300, LogP ≤ 3, rotatable bonds ≤ 3) [1]. Unlike 'dead-end' fragments that require de novo resynthesis for hit elaboration, the C-3 bromine provides a direct synthetic vector for fragment growing, merging, or linking via Suzuki coupling without altering the core scaffold's validated binding orientation [2]. This property is particularly valuable in fragment-to-lead campaigns where synthetic tractability is a key determinant of progression speed [3].

Liquid Crystal and Organic Electronics Materials Research Requiring Mesomorphic 1,2,4-Oxadiazole Cores

1,2,4-Oxadiazoles are well-precedented core structures in thermotropic liquid crystals and organic light-emitting diode (OLED) host materials due to their electron-deficient character and high thermal stability [1]. Bromo-substituted 1,2,4-oxadiazoles have been specifically synthesized as starting compounds for cross-coupling reactions with arylboric acids to produce extended π-conjugated mesomorphic materials [2]. 3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole, with its electron-rich 3,5-dimethoxyphenyl group and electron-deficient oxadiazole core, is structurally predisposed for donor-acceptor type liquid crystalline or electroluminescent materials, where the bromine serves as the functionalization point for attaching mesogenic or charge-transporting moieties.

Quote Request

Request a Quote for 3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.